molecular formula C16H21N3O3 B114123 [5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate CAS No. 145163-76-4

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate

Cat. No.: B114123
CAS No.: 145163-76-4
M. Wt: 303.36 g/mol
InChI Key: HNGDRTLSEMJBED-VVBXCHJUSA-N
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Description

[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyridine ring with a carbamate group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diketones or β-keto esters.

    Introduction of the Methoxyiminomethyl Group: This step involves the reaction of the pyridine derivative with methoxyamine hydrochloride under basic conditions to form the methoxyiminomethyl group.

    Carbamate Formation: The final step involves the reaction of the intermediate with (1R)-1-phenylethyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyiminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be explored for use in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit or activate enzyme activity, or it could act as an agonist or antagonist at receptor sites. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate: shares structural similarities with other pyridine-based carbamates, such as:

Uniqueness

The uniqueness of [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

145163-76-4

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate

InChI

InChI=1S/C16H21N3O3/c1-13(15-8-4-3-5-9-15)18-16(20)22-19-10-6-7-14(12-19)11-17-21-2/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H,18,20)/b17-11+/t13-/m1/s1

InChI Key

HNGDRTLSEMJBED-VVBXCHJUSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)ON2CCC=C(C2)C=NOC

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)ON2CCC=C(C2)/C=N/OC

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)ON2CCC=C(C2)C=NOC

Synonyms

[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate

Origin of Product

United States

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